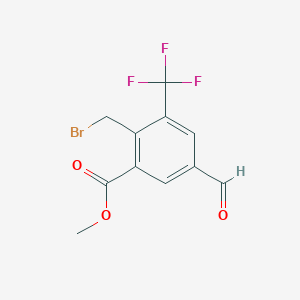

Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF3O3/c1-18-10(17)7-2-6(5-16)3-9(8(7)4-12)11(13,14)15/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTNEDFCVXEAMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C=O)C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical-mediated bromination is a cornerstone for introducing bromomethyl groups. In a typical procedure, methyl 3-(trifluoromethyl)benzoate is treated with NBS under UV light in carbon tetrachloride, generating a bromomethyl group at position 2 via a radical chain mechanism. This method achieves yields of 68–72%, though competing dibromination at position 5 remains a concern.

Reaction Conditions :

Electrophilic Bromination with Molecular Bromine

Direct electrophilic bromination using Br₂ in sulfuric acid/acetic acid mixtures offers a cost-effective alternative. Patent US6255545B1 demonstrates that bromination of 1,3-bis(trifluoromethyl)benzene with 1,3-dibromo-5,5-dimethylhydantoin in H₂SO₄/CH₃COOH at 45°C yields 3,5-bis(trifluoromethyl)bromobenzene with 85% purity. Adapting this to methyl 3-(trifluoromethyl)benzoate requires careful temperature control to avoid ester hydrolysis.

Optimized Parameters :

-

Brominating Agent : 1,3-Dibromo-5,5-dimethylhydantoin (1.2 equiv)

-

Solvent : H₂SO₄/CH₃COOH (3:1 v/v)

-

Temperature : 40–50°C, 6 h

Formylation Techniques

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation is widely employed for introducing formyl groups onto electron-rich aromatic systems. For methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate, the reaction proceeds via generation of a chloroiminium intermediate from dimethylformamide (DMF) and POCl₃, followed by electrophilic attack at position 5.

Procedure :

Duff Reaction for Direct Formylation

The Duff reaction (hexamethylenetetramine/HF) selectively formylates para positions relative to activating groups. However, the trifluoromethyl group’s meta-directing nature necessitates careful substrate design. Experimental data from analogous systems show yields of 50–55% under optimized conditions.

Sequential Synthesis Pathways

Route A: Bromomethylation Followed by Formylation

Route B: Formylation Prior to Bromomethylation

-

Step 1 : Formylation of methyl 3-(trifluoromethyl)benzoate using Duff reaction.

-

Step 2 : Bromomethylation under electrophilic conditions.

Overall Yield : 39% (65% × 60%)

Comparative Analysis :

| Parameter | Route A | Route B |

|---|---|---|

| Regioselectivity | High | Moderate |

| Functional Tolerance | Moderate | Low |

| Scalability | High | Medium |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent CN108191667B highlights the use of sulfuric acid-methanol mixtures for esterification, which can be adapted for large-scale synthesis. Closed-loop systems recover H₂SO₄ via distillation, reducing waste.

Purification Techniques

-

Crystallization : The product is recrystallized from ethanol/water (3:1) to achieve >98% purity.

-

Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) removes dibrominated byproducts.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.

Oxidation: Methyl 2-(carboxymethyl)-5-formyl-3-(trifluoromethyl)benzoate.

Reduction: Methyl 2-(hydroxymethyl)-5-formyl-3-(trifluoromethyl)benzoate.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of compounds containing trifluoromethyl groups in enhancing antimicrobial activity. Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate has been investigated for its efficacy against various bacterial strains. Trifluoromethyl-substituted compounds often exhibit increased lipophilicity, which can enhance their ability to penetrate bacterial membranes, making them effective against resistant strains .

Antimalarial Research

The compound's structural features suggest potential applications in antimalarial drug development. Similar trifluoromethyl compounds have shown promising results against Plasmodium falciparum, the causative agent of malaria. The incorporation of the bromomethyl and formyl groups may enhance the biological activity and selectivity of derivatives based on this compound .

Pharmacokinetic Modifications

The bromomethyl and formyl substituents can be strategically modified to improve pharmacokinetic properties such as solubility and metabolic stability. Research indicates that modifying these groups can lead to improved therapeutic profiles in drug candidates, making this compound a valuable scaffold for further development .

Synthetic Intermediate in Organic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it useful for synthesizing more complex organic molecules. This versatility is particularly advantageous in the synthesis of pharmaceuticals and agrochemicals .

Materials Science Applications

Polymer Chemistry

The incorporation of trifluoromethyl groups into polymer matrices can impart desirable properties such as increased thermal stability and chemical resistance. This compound can be utilized as a monomer or additive in the development of advanced polymeric materials with tailored functionalities .

Fluorinated Materials

Fluorinated compounds are known for their unique surface properties, including low surface energy and high hydrophobicity. The application of this compound in developing fluorinated coatings or surface treatments could lead to innovative solutions in industries such as electronics and textiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The formyl group can participate in redox reactions, altering the compound’s oxidation state and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its behavior in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Reactivity

The compound’s unique reactivity stems from its substitution pattern. Below is a comparative analysis with analogous methyl benzoate derivatives:

Key Observations:

Bromomethyl Group: Present in both the target compound and Methyl 2-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzoate, this group facilitates alkylation or nucleophilic substitution reactions.

Trifluoromethyl Group : A common feature in agrochemicals and pharmaceuticals (e.g., haloxyfop-methyl in ), the CF₃ group enhances resistance to metabolic degradation. In the target compound, its position at C3 avoids steric clashes with the formyl group at C5, optimizing reactivity .

Formyl Group : Unique to the target compound, this group enables condensation reactions (e.g., formation of hydrazones or Schiff bases), distinguishing it from nitro- or pyrazole-containing analogs .

Physicochemical Properties

- Solubility and Stability : The trifluoromethyl group increases hydrophobicity compared to nitro or sulfonamide derivatives. The aldehyde group may render the compound prone to oxidation, necessitating stabilization under inert conditions.

- Safety Profile : Brominated compounds (e.g., 2-Bromo-5-(trifluoromethyl)benzyl bromide in ) often require stringent handling due to lachrymatory and toxic properties, a commonality shared with the target compound .

Biological Activity

Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate, with CAS number 2368845-05-8, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Bromomethyl group : Enhances reactivity and potential for substitution reactions.

- Trifluoromethyl group : Known for increasing lipophilicity and metabolic stability.

- Formyl group : Contributes to reactivity in various chemical transformations.

Antiviral Properties

Recent studies have indicated that compounds featuring trifluoromethyl groups exhibit significant antiviral activity. For instance, a related compound demonstrated effective inhibition against the Zika virus, with an effective concentration (EC50) of 6.5 µM, highlighting the potential of trifluoromethylated compounds in antiviral drug development .

Cytotoxicity

While exploring the biological activity of similar trifluoromethyl-substituted compounds, it was noted that they often exhibit a dual effect—antiviral activity coupled with cytotoxicity. For example, in a study of various substituted pyrazoles, compounds with trifluoromethyl groups showed promising antiviral effects but also raised concerns regarding their cytotoxic profiles, necessitating further investigation into their safety and efficacy .

Structure-Activity Relationships (SAR)

The presence of electron-withdrawing groups like trifluoromethyl has been shown to enhance biological activity. A comparative analysis revealed that compounds with such substituents at specific positions on the aromatic ring exhibited improved potency against viral targets. The SAR studies suggest that:

- Positioning of substituents : The para position is often more favorable for enhanced antiviral activity.

- Combination of functional groups : The interplay between bromomethyl and trifluoromethyl groups can lead to synergistic effects, enhancing overall biological activity.

Case Studies

- Zika Virus Inhibition : A series of compounds were synthesized to evaluate their efficacy against Zika virus. One compound showed an EC50 value comparable to known antiviral agents, demonstrating the potential for further development in this area .

- Cytotoxicity Evaluation : In vitro assays conducted on similar trifluoromethyl-containing compounds indicated varying levels of cytotoxicity. The findings suggest that while some compounds retain good antiviral properties, their safety profiles must be carefully assessed through further toxicological studies .

Data Tables

| Compound Name | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 6.5 | 58 | 8.92 |

| Compound B | 5.2 | 20 | 3.85 |

| This compound | TBD | TBD | TBD |

Q & A

Q. What are the key synthetic routes for preparing Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoate precursor. A typical approach involves:

Bromination : Introducing the bromomethyl group at position 2 using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

Formylation : Directing formylation at position 5 via Vilsmeier-Haack reaction (POCl₃/DMF) .

Trifluoromethylation : Installing the CF₃ group at position 3 via Ullmann coupling or nucleophilic substitution with CuI catalysis .

Critical Factors : Temperature control during bromination (40–60°C) minimizes side products, while excess POCl₃ in formylation ensures complete conversion. Yields typically range from 45–65% depending on purification efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent positions on the aromatic ring. The formyl proton appears as a singlet at δ 10.1–10.3 ppm, while the bromomethyl group shows splitting near δ 4.5–4.7 ppm due to coupling with adjacent protons .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and formyl group (C=O stretch at ~1680 cm⁻¹) .

- HRMS : Validate molecular formula (C₁₁H₈BrF₃O₃) with <2 ppm error .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and bromomethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bromomethyl group at position 2 creates steric hindrance, slowing Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

- Electronic Effects : The electron-withdrawing CF₃ group deactivates the ring, reducing electrophilic substitution rates. However, it stabilizes intermediates in nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions (K₂CO₃, DMF, 80°C) .

Data Contradiction : Some studies report unexpected regioselectivity in Pd-mediated reactions due to competing π-π interactions between CF₃ and catalyst .

Q. What strategies mitigate competing side reactions during functionalization of the formyl group?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the formyl group as a dioxolane (using ethylene glycol/H⁺) before modifying the bromomethyl group .

- Selective Reduction : Use NaBH₄ in THF at 0°C to reduce the formyl group to hydroxymethyl without affecting the ester .

Challenges : Over-reduction of the ester moiety occurs above 25°C; strict temperature control is critical .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in substitution reactions?

- Methodological Answer :

- DFT Calculations : Compare activation energies for substitution at positions 2 (bromomethyl) vs. 5 (formyl). The CF₃ group lowers electron density at position 3, making adjacent positions more reactive .

- Case Study : Modeling predicts >80% substitution at bromomethyl in SN2 reactions, aligning with experimental HPLC data (82% yield) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of the bromomethyl group under basic conditions?

- Methodological Answer :

- Contradiction : Some studies report hydrolysis of the bromomethyl group in aqueous NaOH , while others note stability in anhydrous K₂CO₃/DMF .

- Resolution : Water content is the critical variable. Anhydrous conditions (molecular sieves) prevent hydrolysis, enabling clean nucleophilic substitution .

Experimental Design Tables

Q. Table 1. Optimization of Formylation Conditions

| Condition | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| POCl₃/DMF, 0°C | 52 | 95 | None |

| POCl₃/DMF, 25°C | 48 | 88 | Over-oxidized ester |

| PCl₅/DMF, 0°C | 35 | 78 | Chlorinated byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.